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molecular formula C10H6N2 B074147 Quinoline-2-carbonitrile CAS No. 1436-43-7

Quinoline-2-carbonitrile

Cat. No. B074147
M. Wt: 154.17 g/mol
InChI Key: WDXARTMCIRVMAE-UHFFFAOYSA-N
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Patent
US06841681B2

Procedure details

The cyclization reaction step of the present invention is a step of reacting 3-cyclopropyl-3-oxopropanenitrile of the formula (1) with 2-amino-4′-fluorobenzophenone of the formula (2) preferably in the presence of an acid to obtain a quinolinecarbonitrile derivative [2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carbonitrile] of the formula (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(=O)CC#[N:7])CC1.[NH2:9][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[C:12]([C:14]1C=CC(F)=[CH:16][CH:15]=1)=O>>[N:9]1[C:10]2[C:11](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:12]=[CH:14][C:15]=1[C:16]#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(CC#N)=O
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cyclization reaction step of the present invention

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C#N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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